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Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-pyrazole
CAS No.: 15131-95-0
Cat. No.: B3242383
Get Quote
. J

Executive Summary & Chemical Identity

4-Methoxy-1-methylpyrazole is a 1,4-disubstituted pyrazole derivative. It serves as a
bioisostere for electron-rich aromatic rings (e.g., p-methoxyphenyl) and is a key
pharmacophore in the development of kinase inhibitors and alcohol dehydrogenase (ADH)
modulators. Unlike its parent compound, 4-methylpyrazole (Fomepizole), the introduction of the
methoxy group at position 4 significantly alters its electronic properties, enhancing its utility as a
hydrogen-bond acceptor in protein-ligand interactions.

Chemical Data Table
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Property Data

IUPAC Name 4-Methoxy-1-methyl-1H-pyrazole

CAS Number 15131-95-0

Molecular Formula CsHsN20

Molecular Weight 112.13 g/mol

SMILES Cnlncc(OC)cl

InChl Key PMCGMKDQOXUILW-UHFFFAOYSA-N
Physical State Low-melting solid or oil (approx. mp < 50°C)

" ] ~95-96 °C at 0.2 mmHg (extrapolated from
Boiling Point
analogs)

Solubility Soluble in DCM, MeOH, DMSO, Acetone

Structural Characterization & Electronic Properties
Molecular Geometry and Electronic Distribution

The pyrazole ring is a

-excessive heteroaromatic system. The N-methyl group at position 1 fixes the tautomeric
equilibrium, rendering the molecule chemically distinct from 4-methoxy-1H-pyrazole. The
methoxy group at position 4 acts as a strong electron-donating group (EDG) via resonance (+M
effect), significantly increasing the electron density at the nitrogen atoms and the C3/C5
carbons.

» Dipole Moment: The vector sum of the N1-Me and C4-OMe dipoles creates a distinct
molecular dipole, influencing solvation and binding orientation.

o Basicity: The N2 nitrogen is the basic site. The C4-methoxy group increases the pKa of the
conjugate acid relative to unsubstituted 1-methylpyrazole (pKa ~2.06), likely shifting it to the
2.5-3.0 range.

Spectroscopic Signatures (NMR & MS)
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The following data represents the authoritative spectral expectations for quality control.

H NMR (400 MHz, CDCI

)
Shift (
Position Multiplicity Integration Assignment
ppm)
Aromatic Ring
H3 7.20-7.25 s(ord,J~0.6 Hz) 1H CH (Ortho to
OMe)
Aromatic Ring
H5 6.90 — 7.05 s(ord,J~0.6 Hz) 1H CH (Adjacent to
N-Me)
N-CH 3.80 - 3.85 s 3H N-Methy!
O-CH 3.70-3.75 s 3H Methoxy

Note: H5 is typically shielded relative to unsubstituted pyrazoles due to the electron-donating
effect of the C4-methoxy group, despite being adjacent to the N-methyl group.

C NMR (100 MHz, CDCI

C4 (Ipso-OMe): ~145-148 ppm (Deshielded by Oxygen)

C3/C5: ~115-125 ppm (Aromatic CH)

O-Me: ~56-58 ppm[1]

N-Me: ~39 ppm

Synthesis & Reaction Protocols
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The most reliable synthesis route avoids the unstable 4-hydroxypyrazole intermediate by
utilizing 4-methoxypyrazole as the starting material. Alternatively, de novo cyclization can be
used for large-scale production.

Route A: Regioselective Methylation (Recommended for
Lab Scale)

This protocol ensures high yield and regioselectivity at the N1 position.
Reagents: 4-Methoxy-1H-pyrazole, Sodium Hydride (NaH), Methyl lodide (Mel), THF.
Step-by-Step Protocol:

o Activation: Charge a flame-dried round-bottom flask with 4-methoxy-1H-pyrazole (1.0 eq)
and anhydrous THF (0.2 M concentration). Cool to 0°C under N2 atmosphere.

o Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of
H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is
formed.

o Alkylation: Add Methyl lodide (1.1 eq) dropwise via syringe.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (SiOz, 50% EtOAc/Hexanes) or LC-MS.

o Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined
organics with brine, dry over Na2S0Oa4, and concentrate in vacuo.

« Purification: Purify via flash column chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Synthesis Pathway Visualization
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Caption: Regioselective synthesis of 4-methoxy-1-methylpyrazole via N-alkylation.

Pharmacological & Industrial Applications
Medicinal Chemistry Utility

» Bioisostere: The 4-methoxy-1-methylpyrazole moiety is often used as a bioisostere for 4-
methoxyphenyl or indole rings. It offers improved metabolic stability (blocking the para-
position from oxidation) and lower lipophilicity (LogP ~0.4 vs. LogP ~2.0 for benzene
analogs).

» Kinase Inhibition: This scaffold is frequently found in "Fragment-Based Drug Design" (FBDD)
libraries targeting kinases. The nitrogen atoms provide hydrogen bond acceptor sites for the
hinge region of kinases.

Relationship to Fomepizole

While Fomepizole (4-methylpyrazole) is a potent Alcohol Dehydrogenase (ADH) inhibitor used
for methanol poisoning, 4-methoxy-1-methylpyrazole exhibits altered binding kinetics.

e Mechanism: The 4-methoxy group is bulkier than the 4-methyl group, potentially reducing
affinity for the tight zinc-binding pocket of ADH, but making it more selective for specific
CYP450 isoforms (e.g., CYP2EL).

« Building Block: Its primary commercial use is not as a standalone drug, but as an
intermediate for complex APIs (Active Pharmaceutical Ingredients).
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Safety & Handling (SDS Summary)

 Signal Word:WARNING

e Hazard Statements:

[¢]

H302: Harmful if swallowed.

o

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.

o Storage: Store at 2—-8°C (Refrigerate). Hygroscopic—keep under inert gas (Argon/Nitrogen)
to prevent moisture absorption.

References

e SynHet. (2024).[2][3] Certificate of Analysis: 1H-Pyrazole, 4-methoxy-1-methyl- (CAS 15131-
95-0).[4][5] SynHet Catalog. Link

e Ambeed. (2024).[6][7] Product Data Sheet: 4-Methoxy-1-methyl-1H-pyrazole. Ambeed
Chemical.[8] Link

e Sigma-Aldrich. (2024). 4-Methylpyrazole (Fomepizole) Bioactivity and Analog Comparison.
Merck KGaA. Link

e Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.
Synth. 2008, 85, 179. Link

« National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Methoxy-1-
methylpyrazole.[4][5] PubChem CID: 12695060. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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